molecular formula C22H21N5O4 B2702494 N-(2,6-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251629-02-3

N-(2,6-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2702494
CAS No.: 1251629-02-3
M. Wt: 419.441
InChI Key: SRVQYINCPVNEFD-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one core. The compound is distinguished by two critical substituents:

  • Position 2: An acetamide side chain linked to a 2,6-dimethylphenyl group, which may enhance steric bulk and influence receptor binding.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-6-4-7-15(2)19(14)24-18(28)13-27-22(29)26-11-10-23-21(20(26)25-27)31-17-9-5-8-16(12-17)30-3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVQYINCPVNEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic compound belonging to the class of triazole and pyrazine derivatives. Its complex structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C22H21N5O4
  • Molecular Weight : 419.44 g/mol
  • CAS Number : 1251633-72-3

Antitumor Activity

Numerous studies have highlighted the antitumor potential of compounds containing triazole and pyrazine moieties. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23127.6Inhibits BRAF(V600E)
Compound BA549 (Lung)43.0EGFR inhibition

Anti-inflammatory Activity

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes:

  • Cytokine Production : Studies indicate that related pyrazole derivatives can significantly reduce the production of TNF-alpha and IL-6 in macrophages . This suggests that this compound might exert similar effects.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives:

  • In vitro Studies : Compounds similar in structure have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Study 1: Antitumor Efficacy

A study published in 2019 evaluated a series of triazole derivatives for their antitumor efficacy against multiple cancer cell lines. The results indicated that compounds with a methoxyphenoxy group exhibited enhanced cytotoxicity compared to those without this substitution. The study concluded that structural modifications significantly influence the biological activity of these compounds.

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, a derivative similar to this compound was shown to inhibit COX-2 expression in vitro. This inhibition correlated with decreased prostaglandin E2 levels in treated cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The steric bulk of the 2,6-dimethylphenyl group may necessitate optimized coupling conditions (e.g., higher temperatures or catalysts like Cs₂CO₃ ).

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